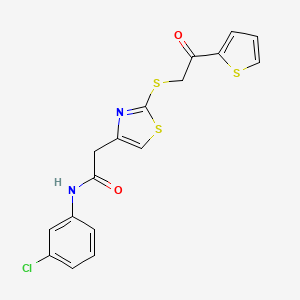

N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

The compound N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted with a thioether-linked 2-oxo-2-(thiophen-2-yl)ethyl group and an acetamide moiety bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S3/c18-11-3-1-4-12(7-11)19-16(22)8-13-9-24-17(20-13)25-10-14(21)15-5-2-6-23-15/h1-7,9H,8,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNPFAVHILEMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole and thiophene rings suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Core Thiazole/Thiazolidinone Derivatives

Several compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:

Key Observations:

- Core Heterocycle Influence: Thiazolidinone-based analogs (e.g., compound 13, 25) often exhibit higher melting points (159–161°C) compared to thiazole derivatives, likely due to increased hydrogen bonding from the carbonyl group .

- Substituent Effects : The 3-chlorophenyl group in the target compound and 107k may enhance lipophilicity and antimicrobial activity, as seen in 107k’s MIC values . The thiophen-2-yl group in the target compound and triazole derivatives () could improve π-π stacking in biological targets.

Spectroscopic and Analytical Data

- ^1H-NMR Trends: Thiazolidinone derivatives (e.g., compound 25) show distinct peaks for methoxy (δ 3.73–3.84 ppm) and aromatic protons (δ 7.11–8.17 ppm) . Thiazole-based compounds (e.g., 107k) exhibit signals for methyl/methoxy groups (δ 2.3–3.8 ppm) and aryl protons .

- Mass Spectrometry : High-resolution MS data (e.g., m/z 557 for compound 25) confirm molecular weights .

Biological Activity

N-(3-chlorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazole ring, a thiophene moiety, and an acetamide group, which are known to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with thiazole derivatives and thiophene-based intermediates. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. In particular:

The IC50 values indicate that the compound is particularly effective against the HeLa cell line, suggesting its potential as an anticancer agent.

Antioxidant Activity

In addition to cytotoxic effects, this compound has shown promising antioxidant activity. Studies indicate that it can scavenge free radicals effectively, which may contribute to its overall therapeutic profile. The antioxidant potential was assessed using various assays such as DPPH and ABTS radical scavenging tests.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Defense : By enhancing cellular antioxidant defenses, the compound may protect normal cells from oxidative stress while selectively targeting cancerous cells.

Case Studies

- Study on HeLa Cells : A detailed study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest. It was found that compounds with thiophene substitutions exhibited significantly higher cytotoxicity compared to their non-thiophene counterparts .

- Antioxidant Evaluation : In a comparative study assessing several thiazole-based compounds for antioxidant activity, this compound demonstrated superior radical scavenging ability, suggesting its potential application in preventing oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.